molecular formula C9H12BrNO B13040477 1-Amino-1-(3-bromophenyl)propan-2-OL

1-Amino-1-(3-bromophenyl)propan-2-OL

Cat. No.: B13040477
M. Wt: 230.10 g/mol
InChI Key: PAGDUQZADLZDNJ-UHFFFAOYSA-N
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Description

1-Amino-1-(3-bromophenyl)propan-2-OL is an organic compound with the molecular formula C9H12BrNO. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image.

Preparation Methods

The synthesis of 1-Amino-1-(3-bromophenyl)propan-2-OL can be achieved through several methods. One common approach involves the reaction of 3-bromobenzaldehyde with nitromethane to form 3-bromo-β-nitrostyrene, which is then reduced to 3-bromo-β-phenylethylamine. This intermediate is subsequently reacted with acetone to yield the final product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Amino-1-(3-bromophenyl)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amines or alcohols.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Amino-1-(3-bromophenyl)propan-2-OL has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.

    Industry: It serves as an intermediate in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-Amino-1-(3-bromophenyl)propan-2-OL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-Amino-1-(3-bromophenyl)propan-2-OL can be compared with other similar compounds, such as:

    1-Amino-1-(4-bromophenyl)propan-2-OL: Similar structure but with the bromine atom at a different position.

    1-Amino-1-(3-chlorophenyl)propan-2-OL: Similar structure but with a chlorine atom instead of bromine.

    1-Amino-1-(3-fluorophenyl)propan-2-OL: Similar structure but with a fluorine atom instead of bromine.

The uniqueness of this compound lies in its specific chemical properties and reactivity, which can be leveraged for various applications in research and industry.

Properties

Molecular Formula

C9H12BrNO

Molecular Weight

230.10 g/mol

IUPAC Name

1-amino-1-(3-bromophenyl)propan-2-ol

InChI

InChI=1S/C9H12BrNO/c1-6(12)9(11)7-3-2-4-8(10)5-7/h2-6,9,12H,11H2,1H3

InChI Key

PAGDUQZADLZDNJ-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC(=CC=C1)Br)N)O

Origin of Product

United States

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